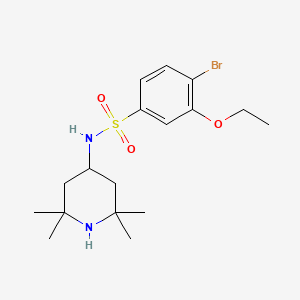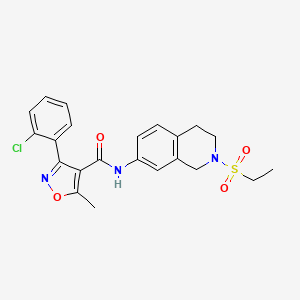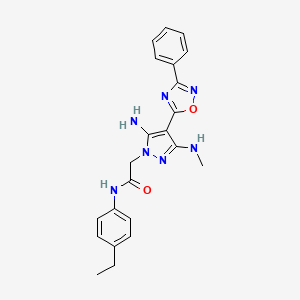
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical drugs due to its bioactive properties . Attached to this core is a 2,2,6,6-tetramethylpiperidine group, a type of hindered amine that is often used in chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,2,6,6-tetramethylpiperidine group is a cyclic amine, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, the ethoxy group, and the sulfonamide group. These functional groups are often reactive in nature and could undergo various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Wissenschaftliche Forschungsanwendungen
Radical Scavenging and Antioxidant Properties
TEMPO is a quintessential nitrogen oxide radical, known for its ability to capture free radicals. Its stable radical form allows it to scavenge reactive oxygen species (ROS) and protect biological systems from oxidative damage. Researchers use TEMPO in studies related to oxidative stress, aging, and antioxidant therapies .
Polymer Chemistry and Free Radical Polymerization
In polymer science, TEMPO acts as a free radical scavenger during polymerization reactions. It prevents unwanted side reactions by capturing growing radicals, leading to well-controlled polymer chains. As a result, TEMPO finds applications as a chain transfer agent, anti-aging agent, and thermal stabilizer in polymers .
Selective Oxidation Reactions
TEMPO’s unique selectivity allows it to oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. This property makes it an excellent catalyst for alcohol oxidation, especially in organic synthesis. It also converts secondary alcohols to ketones with high specificity .
Biological Spin Labeling
Due to its paramagnetic nature, TEMPO serves as an electron spin label in biochemistry. Researchers use it to study protein structures, dynamics, and interactions. By attaching TEMPO to specific sites in biomolecules, scientists gain insights into biological processes and mechanisms .
Paper Industry Applications
TEMPO has made waves in the paper industry. It enhances the mechanical properties of paper fibers, leading to stronger and more durable paper products. By selectively oxidizing cellulose, TEMPO improves paper strength, water retention, and printability .
Allosteric Inhibition of IKKβ
In drug discovery, researchers have identified compounds related to TEMPO, such as 3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. These derivatives specifically target the inactive form of IKKβ, an enzyme involved in inflammatory pathways. Such compounds hold promise as potential allosteric inhibitors for treating inflammatory diseases .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could be vast, depending on its potential applications. It could be explored for use in pharmaceuticals, given the bioactive nature of benzenesulfonamides . Additionally, the 2,2,6,6-tetramethylpiperidine group could make it interesting for research in materials science .
Wirkmechanismus
Mode of Action
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide acts as an allosteric inhibitor that prevents IKKβ activation . It binds to the inactive form of IKKβ, specifically to a potential allosteric site between the kinase domain (KD) and ubiquitin-like domain (ULD) of human IKKβ . This binding blocks the activation of IKKβ, thereby inhibiting the phosphorylation of IκBα and the transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway by inhibiting the activation of IKKβ . This results in the decreased phosphorylation level of Ser177/181 on IKKβ, blocking its activation upon TNFα stimulation . The inhibition of IKKβ activation prevents the subsequent degradation of IκB proteins, thereby inhibiting the nuclear translocation of NF-κB and its transcriptional activity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of IκBα phosphorylation and NF-κB transcriptional activity . This leads to the suppression of the expression of NF-κB target genes, which are involved in inflammation, immune response, cell proliferation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to its target, its stability, and its overall effectiveness.
Eigenschaften
IUPAC Name |
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYAOQGITUQVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)

![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)


![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)
![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)



![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)
